Natamycin is a polyene amphoteric macrolide antibiotic with antifungal properties. Natamycin exerts its antifungal effects by binding to sterols in the fungal cell membrane thereby increasing membrane permeability. This leads to a leakage and loss of essential cellular constituents. Following ocular application, natamycin is retained in the conjunctival fornices and attains effective concentrations within the corneal stroma where it exerts its effect.
Amphoteric macrolide antifungal antibiotic from Streptomyces natalensis or S. chattanoogensis. It is used for a variety of fungal infections, mainly topically.
C33H47NO13
Natamycin
CAS No.: 7681-93-8
VCID: VC21536827
Molecular Formula: C33H47O13N
C33H47NO13
Molecular Weight: 665.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Natamycin, also known as pimaricin, is a naturally occurring antifungal compound derived from certain species of the bacterium Streptomyces, such as Streptomyces natalensis, Streptomyces lydicus, and Streptomyces chattanoogensis . It is classified as a polyene macrolide antibiotic and is widely used in both medical and food industries. In medicine, natamycin is primarily used to treat fungal infections of the eye, including infections of the eyelids, conjunctiva, and cornea, typically administered as eyedrops . In the food industry, it serves as a preservative to prevent the growth of mold and yeast on the surface of foods like cheese and meat products . Mechanism of ActionNatamycin exerts its antifungal effects by binding to ergosterol, a critical component of fungal cell membranes. This binding inhibits the transport of amino acids and glucose across the membrane, leading to fungal cell death. Unlike some other polyene antifungals, natamycin does not directly cause membrane permeabilization but effectively inhibits fungal growth at very low concentrations . Production and SynthesisNatamycin is produced industrially through the fermentation of Streptomyces species. The process involves submerged oxygen-based fermentation, followed by cell lysis to release the compound . The biosynthesis of natamycin involves a series of polyketide synthase modules, followed by additional enzymatic processes for oxidation and attachment of substituents . Safety and ToxicityNatamycin is generally considered safe for use in both medical and food applications. It has low acute toxicity, with LD50 values ranging from 2.5 to 4.5 g/kg in animal studies . In humans, high doses can cause gastrointestinal side effects such as nausea, vomiting, and diarrhea, but there is no evidence of harm to normal intestinal flora at typical usage levels . The European Food Safety Authority (EFSA) has concluded that natamycin does not pose a risk for the development of resistant fungi . Medical ApplicationsNatamycin is primarily used in ophthalmology to treat fungal infections of the eye. It is effective against a variety of fungal pathogens, including Candida, Aspergillus, and Fusarium . It is not effective against bacterial infections and is not absorbed into intraocular fluids when applied topically . Food Industry ApplicationsIn the food industry, natamycin is used as a preservative to prevent mold growth on the surface of foods. It is particularly effective at low concentrations and is commonly used in dairy products, meats, and baked goods . The use of natamycin as a food additive has been evaluated by various regulatory bodies, including the World Health Organization (WHO), which has concluded that it poses no significant health risks . Analytical MethodsNatamycin can be analyzed using various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC). A study in Turkish yoghurt demonstrated a highly accurate method for detecting natamycin, with a limit of detection (LOD) of 0.320 mg/kg and a limit of quantification (LOQ) of 0.403 mg/kg . Research FindingsRecent research has highlighted the efficiency of natamycin in interacting with ergosterol, leading to the leakage of potassium ions and maintaining plasma membrane potential . Additionally, studies have shown that natamycin does not induce antimicrobial resistance, making it a valuable tool in both medical and food preservation contexts . Data TablesTable 1: Acute Toxicity of Natamycin
Table 2: Analytical Parameters for Natamycin Detection in Yoghurt
Table 3: Recovery Study Results for Natamycin in Yoghurt
References: Wikipedia. Natamycin. Bilgic Alkaya. Determination of Natamycin in Turkish Yoghurt. WHO. Evaluation of certain food additives. EPA. Biopesticide Registration Action Document for Natamycin. JECFA. NATAMYCIN (PIMARICIN). International Journal of Infectious Diseases. PubChem. Natamycin. Review on Natamycin as a natural preservative for food applications. |
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CAS No. | 7681-93-8 | |||||||||||||||||||||||
Product Name | Natamycin | |||||||||||||||||||||||
Molecular Formula | C33H47O13N C33H47NO13 |
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Molecular Weight | 665.7 g/mol | |||||||||||||||||||||||
IUPAC Name | (1R,3S,5R,7R,8E,12R,14E,16E,18E,20E,22R,24S,25R,26S)-22-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid | |||||||||||||||||||||||
Standard InChI | InChI=1S/C33H47NO13/c1-18-10-8-6-4-3-5-7-9-11-21(45-32-30(39)28(34)29(38)19(2)44-32)15-25-27(31(40)41)22(36)17-33(42,47-25)16-20(35)14-24-23(46-24)12-13-26(37)43-18/h3-9,11-13,18-25,27-30,32,35-36,38-39,42H,10,14-17,34H2,1-2H3,(H,40,41)/b4-3+,7-5+,8-6+,11-9+,13-12+/t18-,19-,20+,21+,22+,23-,24-,25+,27-,28+,29-,30+,32?,33-/m1/s1 | |||||||||||||||||||||||
Standard InChIKey | NCXMLFZGDNKEPB-BQGNJOPGSA-N | |||||||||||||||||||||||
Isomeric SMILES | C[C@@H]1C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@@H]3[C@H](O3)/C=C/C(=O)O1)O)O)O)C(=O)O)OC4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O | |||||||||||||||||||||||
SMILES | CC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O | |||||||||||||||||||||||
Canonical SMILES | CC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O | |||||||||||||||||||||||
Appearance | Solid powder | |||||||||||||||||||||||
Application | Natamycin is an antifungal drug for topical ophthalmic administration. It is a tetraene polyene antibiotic derived from Streptomyces natalensis. It possesses in vitro activity against a variety of yeast and filamentous fungi, including Candida, Aspergillus, Cephalosporium, Fusarium and Penicillium. Although the activity against fungi is dose-related, natamycin is predominantly fungicidal. Natamycin is not effective in vitro against gram-positive or gram-negative bacteria. Topical administration appears to produce effective concentrations of natamycin within the corneal stroma but not in intraocular fluid. | |||||||||||||||||||||||
Boiling Point | 897.6±65.0 °C at 760 mmHg | |||||||||||||||||||||||
Melting Point | 290 °C | |||||||||||||||||||||||
Physical Description | White to creamy-white crystalline powder Solid |
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Purity | >98% (or refer to the Certificate of Analysis) | |||||||||||||||||||||||
Shelf Life | >2 years if stored properly | |||||||||||||||||||||||
Solubility | 2.78e-01 g/L | |||||||||||||||||||||||
Storage | −20°C | |||||||||||||||||||||||
Synonyms | Myprozine Natamycin Pimafucin Pimaricin Tennecetin |
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Reference | 1. "Natamycin". The American Society of Health-System Pharmacists. Retrieved 8 December 2017. 2. Branen, A. Larry; Davidson, P. Michael; Salminen, Seppo; Thorngate, John (2001). Food Additives. CRC Press. pp. 599–600. ISBN 9780824741709. 3. World Health Organization (2019). World Health Organization model list of essential medicines: 21st list 2019. Geneva: World Health Organization. hdl:10665/325771. WHO/MVP/EMP/IAU/2019.06. License: CC BY-NC-SA 3.0 IGO. 4. Aparicio, Jesús F.; Barreales, Eva G.; Payero, Tamara D.; Vicente, Cláudia M.; de Pedro, Antonio; Santos-Aberturas, Javier (29 October 2015). "Biotechnological production and application of the antibiotic pimaricin: biosynthesis and its regulation". Applied Microbiology and Biotechnology. 100 (1): 61–78. doi:10.1007/s00253-015-7077-0. PMC 4700089. PMID 26512010. 5. Sweetman, S. (2004). Martindale: The Complete Drug Reference 6. Virginia-Maryland Regional College of Veterinary Medicine 7. Kraft cheese singles ditch artificial preservatives 8. Regulatory information: www.natamycin.com 9. Safety and regulation: the formal process for analyzing the test data on food additives 10. Scientific Opinion on the use of natamycin (E 235) as a food additive 11. Oostendorp, J.G. (1981). "Natamysin(R)". Antonie van Leeuwenhoek. 47 (2): 170–1. doi:10.1007/bf02342201. 12. Mattia, A. et al. Safety evaluation of certain food additives and contaminants: natamicin (pimaricin). WHO Food Additives Series #48. 13. Natacyn Side Effects Center 14. Welscher, Yvonne M. te; Napel, Hendrik H. ten; Balagué, Miriam Masià; Souza, Cleiton M.; Riezman, Howard; de Kruijff, Ben; Breukink, Eefjan (7 March 2008). "Natamycin Blocks Fungal Growth by Binding Specifically to Ergosterol without Permeabilizing the Membrane". Journal of Biological Chemistry. 283 (10): 6393–6401. doi:10.1074/jbc.M707821200. PMID 18165687. 15. Van Leeuwen, M.R.; Golovina, E.A.; Dijksterhuis, J. (June 2009). "The polyene antimycotics nystatin and filipin disrupt the plasma membrane, whereas natamycin inhibits endocytosis in germinating conidia of". Journal of Applied Microbiology. 106 (6): 1908–1918. doi:10.1111/j.1365-2672.2009.04165.x. PMID 19228256. 16. te Welscher, YM; van Leeuwen, MR; de Kruijff, B; Dijksterhuis, J; Breukink, E (10 July 2012). "Polyene antibiotic that inhibits membrane transport proteins". Proceedings of the National Academy of Sciences of the United States of America. 109 (28): 11156–9. Bibcode:2012PNAS..10911156T. doi:10.1073/pnas.1203375109. PMC 3396478. PMID 22733749. 17. Nedal, A.; Sletta, H.; Brautaset, T.; Borgos, S. E. F.; Sekurova, O. N.; Ellingsen, T. E.; Zotchev, S. B. (17 December 2020). "Analysis of the Mycosamine Biosynthesis and Attachment Genes in the Nystatin Biosynthetic Gene Cluster of Streptomyces noursei ATCC 11455". Applied and Environmental Microbiology. doi:10.1128/AEM.01122-07. 18. Liu, S.-P.; Yuan, P.-H.; Wang, Y.-Y.; Liu, X.-F.; Zhou, Z.-X.; Bu, Q.-t.; Yu, P.; Jiang, H.; Li, Y.-Q. (2015). "Generation of the natamycin analogs by gene engineering of natamycin biosynthetic genes in Streptomyces chattanoogensis L10". Microbiological Research. 173: 25–33. doi:10.1016/j.micres.2015.01.013. 19. "Pimaricin, a new antifungal antibiotic" in Antibiotics Annual in 1957. Natamycin VGP 20. Unacceptable Ingredients for Food |
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PubChem Compound | 5281099 | |||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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